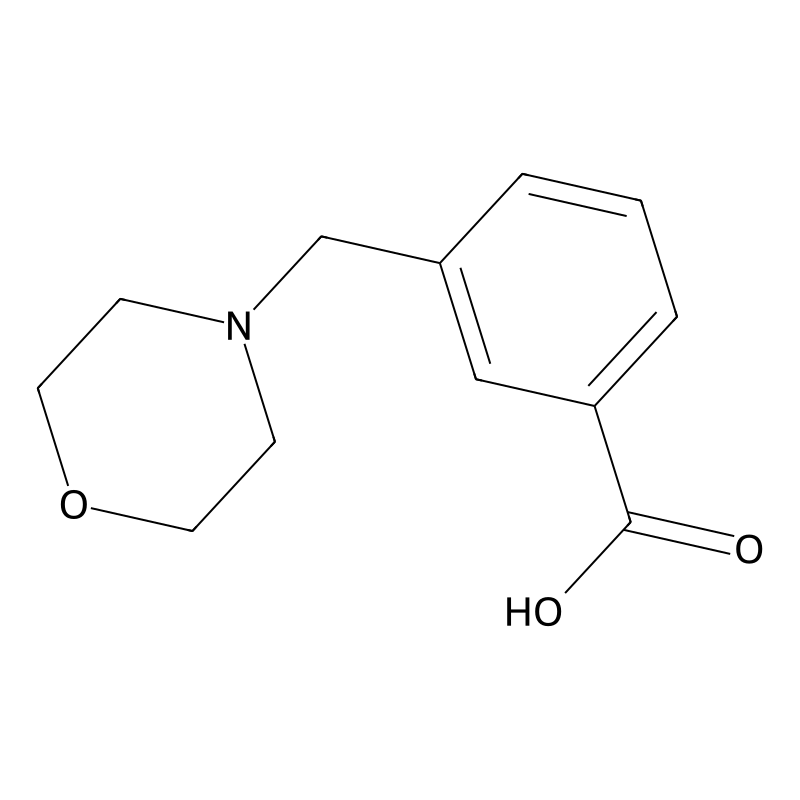3-(Morpholinomethyl)benzoic Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential biological activity
The presence of a carboxylic acid group (COOH) suggests 3-(Morpholinomethyl)benzoic Acid could have potential applications in medicinal chemistry. Carboxylic acids are a common functional group found in many drugs, and they can be involved in various biological processes . The morpholine ring also appears in several bioactive molecules .
Synthetic applications
3-(Morpholinomethyl)benzoic Acid could potentially be used as a building block in organic synthesis. The carboxylic acid group allows for further chemical modifications, and the morpholine ring can participate in various reactions.
3-(Morpholinomethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 221.25 g/mol. It features a benzoic acid structure with a morpholinomethyl substituent, which enhances its chemical reactivity and biological activity. The compound is characterized by its ability to form hydrogen bonds due to the presence of the morpholine group, making it a versatile building block in organic synthesis and pharmaceutical development.
- Nucleophilic Substitution Reactions: The morpholinomethyl group can be substituted by other nucleophiles under appropriate conditions.
- Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
- Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.
Common reagents for these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents like methanol and tetrahydrofuran. Reactions are typically conducted at room temperature or under reflux conditions depending on the desired outcome .
Research indicates that 3-(Morpholinomethyl)benzoic acid exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The morpholinomethyl group enhances its interaction with biological targets, potentially leading to significant therapeutic effects. Studies are ongoing to elucidate its exact mechanisms of action and efficacy against specific pathogens or cancer cell lines .
Several synthesis methods for 3-(Morpholinomethyl)benzoic acid have been reported:
- Reaction of Methyl 3-Bromomethylbenzoate with Morpholine: This method involves dissolving methyl 3-bromomethylbenzoate in dichloromethane, followed by the addition of morpholine. The mixture is stirred for several hours before purification.
- Hydrolysis of Methyl Ester: Another approach involves the hydrolysis of methyl 3-(morpholinomethyl)benzoate using sodium hydroxide in methanol, followed by acidification to yield the desired carboxylic acid .
These synthetic routes can vary in yield and purity, with typical yields reported around 41% for some methods .
3-(Morpholinomethyl)benzoic acid has diverse applications across various fields:
- Organic Synthesis: It serves as a building block for more complex organic molecules.
- Pharmaceutical Development: Due to its biological activity, it is investigated as a potential drug candidate or intermediate in drug synthesis.
- Material Science: The compound is explored for its utility in producing various chemical products and materials .
Several compounds exhibit structural similarities to 3-(Morpholinomethyl)benzoic acid, including:
- 4-(Morpholinomethyl)benzoic Acid: Similar in structure but differs in the position of the morpholinomethyl group on the benzene ring.
- Benzoic Acid Derivatives: General derivatives of benzoic acid that may lack the morpholine functionality but share common reactivity patterns.
Comparison TableCompound Name Structure Type Unique Features 3-(Morpholinomethyl)benzoic Acid Benzoic acid derivative Contains morpholinomethyl group enhancing reactivity 4-(Morpholinomethyl)benzoic Acid Benzoic acid derivative Different substitution position (para vs. meta) Benzoic Acid Simple aromatic carboxylic acid Lacks additional functional groups
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(Morpholinomethyl)benzoic Acid | Benzoic acid derivative | Contains morpholinomethyl group enhancing reactivity |
| 4-(Morpholinomethyl)benzoic Acid | Benzoic acid derivative | Different substitution position (para vs. meta) |
| Benzoic Acid | Simple aromatic carboxylic acid | Lacks additional functional groups |
The unique presence of the morpholinomethyl group in 3-(Morpholinomethyl)benzoic acid distinguishes it from other benzoic acid derivatives, potentially enhancing its solubility and biological activity compared to simpler structures .








